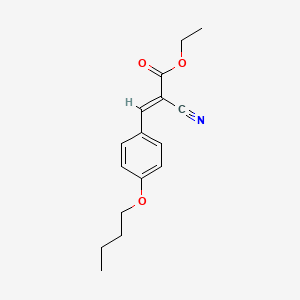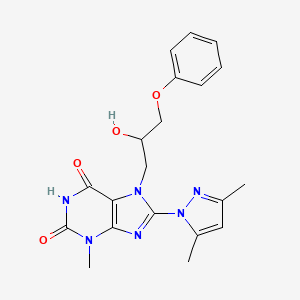
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.
Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.
Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+ |
Clé InChI |
ULGKLOSUYRHDHM-SDNWHVSQSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)





![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)


![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)
